

# Entrectinib: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of **Entrectinib** (Rozlytrek®), a potent and selective tyrosine kinase inhibitor. This document details its mechanism of action, key experimental protocols, and extensive clinical trial data, offering valuable insights for researchers and professionals in the field of oncology drug development.

# **Executive Summary**

**Entrectinib** is a CNS-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Its development represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. This guide chronicles its journey from initial discovery to regulatory approval, highlighting the key scientific and clinical milestones.

## **Discovery and Development Timeline**

The development of **Entrectinib** involved a series of strategic collaborations and acquisitions, accelerating its path to clinical application.



| Year | Milestone                          | Organization(s)<br>Involved  | Key Highlights                                                                                                                                                                                                            |
|------|------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2012 | Start of Phase I<br>Clinical Trial | Nerviano Medical<br>Sciences | The first-in-human (FIH) study, ALKA- 372-001, was initiated in Milan, Italy, to evaluate the safety and efficacy of Entrectinib in patients with advanced solid tumors with relevant molecular alterations. [4][5][6][7] |
| 2014 | Initiation of STARTRK-<br>1 Trial  | lgnyta, Inc.                 | A Phase 1/2a study to further assess the safety, tolerability, and anti-tumor activity of Entrectinib.[8][9][10]                                                                                                          |
| 2015 | Initiation of STARTRK-<br>2 Trial  | lgnyta, Inc.                 | A global Phase II basket study designed to evaluate Entrectinib in patients with a variety of solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.[2][8][11][12]                                                  |
| 2017 | Acquisition of Ignyta<br>by Roche  | Roche                        | Roche acquired Ignyta for \$1.7 billion, gaining the rights to Entrectinib and bolstering its oncology pipeline.[11][13][14] [15][16][17]                                                                                 |



| 2019      | First Regulatory<br>Approval    | Roche | Japan's Ministry of Health, Labour and Welfare (MHLW) approved Entrectinib for the treatment of adult and pediatric patients with NTRK fusion-positive, advanced recurrent solid tumors.[2] The U.S. Food and Drug Administration (FDA) granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion and for the treatment of adults with metastatic non- small cell lung cancer (NSCLC) whose tumors are ROS1- positive.[2][18][19][20] |
|-----------|---------------------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2020-2021 | Further Regulatory<br>Approvals | Roche | Entrectinib received marketing authorization from the European Medicines Agency (EMA) and other regulatory bodies worldwide.[5] [6]                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|           |                                 |       |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |



| Expanded Pediatric 2023 Approval | The FDA expanded the approval of entrectinib for pediatric patients 1 month and older with solid tumors that have an NTRK gene fusion.  [20] |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|

## **Mechanism of Action and Signaling Pathways**

**Entrectinib** is a selective ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases. [21][22][23] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases. These fusion proteins are constitutively active, driving oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival.[2][3] **Entrectinib** potently inhibits these fusion proteins, thereby blocking downstream signaling and inducing tumor cell apoptosis.[1]

## **Signaling Pathways Targeted by Entrectinib**

The primary signaling pathways inhibited by **Entrectinib** are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are downstream of the TRK, ROS1, and ALK fusion proteins.





Click to download full resolution via product page

Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by Entrectinib.



Click to download full resolution via product page

Caption: ROS1/ALK Fusion Protein Signaling Pathways and Inhibition by Entrectinib.

# Preclinical and Clinical Data Preclinical Studies

**Entrectinib** demonstrated potent inhibitory activity against its target kinases in preclinical models.

Table 1: In Vitro Inhibitory Activity of Entrectinib



| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| TRKA          | 1-5       | [24]      |
| TRKB          | 1-5       | [24]      |
| TRKC          | 1-5       | [24]      |
| ROS1          | 7         | [24]      |
| ALK           | 12        | [24]      |
| CYP3A4/5      | 2000      | [25]      |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

## **Clinical Trials**

The clinical development program for **Entrectinib** was primarily based on an integrated analysis of three key trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10][26][27][28] [29]

Table 2: Summary of Key Clinical Trials for Entrectinib



| Trial ID     | Phase | Design                                                | Patient<br>Population                                                                                          | Key Endpoints                                                                                          |
|--------------|-------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| ALKA-372-001 | I     | Open-label,<br>dose-escalation                        | Adults with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.                     | Safety, Recommended Phase 2 Dose (RP2D), Pharmacokinetic s (PK), Objective Response Rate (ORR)         |
| STARTRK-1    | I/IIa | Open-label                                            | Adults with advanced solid tumors with molecular alterations in NTRK1/2/3, ROS1, or ALK.                       | Safety, RP2D,<br>PK, ORR                                                                               |
| STARTRK-2    | II    | Open-label,<br>multicenter,<br>global basket<br>study | Adults with locally advanced or metastatic solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements. | ORR, Duration of<br>Response (DoR),<br>Progression-Free<br>Survival (PFS),<br>Intracranial<br>Efficacy |

Table 3: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)



| Efficacy Endpoint                            | Result (N=121) | 95% Confidence<br>Interval (CI) | Reference |
|----------------------------------------------|----------------|---------------------------------|-----------|
| Objective Response<br>Rate (ORR)             | 61.2%          | -                               | [26]      |
| - Complete Response<br>(CR)                  | 15.7%          | -                               | [26]      |
| - Partial Response<br>(PR)                   | 45.5%          | -                               | [26]      |
| Median Duration of Response (DoR)            | 20.0 months    | 13.0 - 38.2                     | [26]      |
| Median Progression-<br>Free Survival (PFS)   | 13.8 months    | 10.1 - 19.9                     | [26]      |
| Intracranial ORR<br>(BICR-assessed,<br>n=11) | 63.6%          | 30.8 - 89.1                     | [26]      |

Table 4: Efficacy of Entrectinib in ROS1 Fusion-Positive NSCLC (Integrated Analysis)



| Efficacy Endpoint                          | Result (N=53) | 95% Confidence<br>Interval (CI) | Reference |
|--------------------------------------------|---------------|---------------------------------|-----------|
| Objective Response<br>Rate (ORR)           | 77%           | 64 - 88                         | [30]      |
| - Complete Response<br>(CR)                | 6%            | -                               | [30]      |
| - Partial Response<br>(PR)                 | 72%           | -                               | [30]      |
| Median Duration of Response (DoR)          | 24.6 months   | 11.4 - 34.8                     | [30]      |
| Median Progression-<br>Free Survival (PFS) | 19.0 months   | 12.2 - 36.6                     | [30]      |
| Intracranial ORR<br>(n=20)                 | 55%           | 32 - 77                         | [30]      |

# **Experimental Protocols**

Detailed experimental protocols for proprietary drug development are often not fully disclosed in public literature. However, based on published studies, the following provides an overview of the methodologies used.

## **Biochemical Assays for IC50 Determination**

Objective: To determine the concentration of **Entrectinib** required to inhibit 50% of the enzymatic activity of the target kinases (TRKA/B/C, ROS1, ALK).

#### General Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)
   4:1, is coated onto microtiter plates.
- Compound Dilution: Entrectinib is serially diluted to a range of concentrations.



- Kinase Reaction: The kinase, substrate, and varying concentrations of Entrectinib are incubated with ATP to initiate the phosphorylation reaction.
- Detection: The amount of phosphorylated substrate is quantified using a specific antibody
  that recognizes the phosphorylated tyrosine residues. Detection is typically achieved through
  an ELISA-based method with a colorimetric or chemiluminescent readout.
- Data Analysis: The percentage of inhibition is calculated for each Entrectinib concentration,
   and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

## **Preclinical Xenograft Models**

Objective: To evaluate the in vivo anti-tumor efficacy of **Entrectinib**.

#### General Methodology:

- Cell Line Selection: Human cancer cell lines with known NTRK, ROS1, or ALK fusions are selected.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: The selected cancer cells are injected subcutaneously or orthotopically into the mice.
- Treatment Administration: Once tumors reach a palpable size, mice are randomized into
  treatment and control groups. Entrectinib is typically administered orally on a daily or twicedaily schedule. The control group receives a vehicle solution.
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body
  weight and general health are also monitored. At the end of the study, tumors may be
  excised for further analysis (e.g., western blotting to assess target inhibition).
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.

# **Clinical Trial Protocol (STARTRK-2 Example)**



Objective: To evaluate the efficacy and safety of **Entrectinib** in patients with solid tumors harboring NTRK, ROS1, or ALK gene fusions.

#### Study Design:

An open-label, multicenter, global Phase II basket study.[8][11][12]

#### Patient Population:

- Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a documented NTRK1/2/3, ROS1, or ALK gene rearrangement. Patients must have an ECOG performance status of 0-2.[10]
- Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor targeting the specific gene fusion.

#### Treatment:

• Entrectinib is administered orally at a dose of 600 mg once daily in 28-day cycles.[11][27]

#### Assessments:

- Tumor Response: Assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria every 8 weeks.[28][31]
- Safety: Monitored through the evaluation of adverse events, laboratory tests, vital signs, and electrocardiograms.[11]

#### **Endpoints:**

- Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DoR).[26]
   [28][31]
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy, and safety.[26][28][31]





Click to download full resolution via product page

Caption: General Experimental Workflow for **Entrectinib** Development.



## Conclusion

The discovery and development of **Entrectinib** exemplify a successful structure-based drug design and a targeted, biomarker-driven clinical trial strategy. Its potent activity against TRK, ROS1, and ALK fusion-positive cancers, including those with central nervous system metastases, has established it as a valuable therapeutic agent in the armamentarium of precision oncology. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib Wikipedia [en.wikipedia.org]
- 4. Reactome | Signaling by ALK fusions and activated point mutants [reactome.org]
- 5. Anaplastic lymphoma kinase fusions: Roles in cancer and therapeutic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-reported outcomes from STARTRK-2: a global phase II basket study of entrectinib for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]



- 12. STARTRK-2 Clinical trial Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
- 13. ROS1-dependent cancers biology, diagnostics and therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways ROS1 Fusion Proteins in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase separation underlies signaling activation of oncogenic NTRK fusions PMC [pmc.ncbi.nlm.nih.gov]
- 18. NTRK fusion-positive cancers and TRK inhibitor therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alka-372-001: First-in-human, phase I study of entrectinib-an oral pan-trk, ROS1, and ALK inhibitor-in patients with advanced solid tumors with relevant molecular alterations [epistemonikos.org]
- 21. Frontiers | ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1—SHP2 Signaling Pathway in Non-Small Cell Lung Cancer [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 24. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) PMC [pmc.ncbi.nlm.nih.gov]
- 26. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. onclive.com [onclive.com]
- 31. ascopubs.org [ascopubs.org]



• To cite this document: BenchChem. [Entrectinib: A Comprehensive Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684687#entrectinib-discovery-and-development-timeline-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com